~7.7-Fold Superior PYCR1 Inhibitory Potency Over the 4-Bromo Mono-Halogen Analog in an Identical Biochemical Assay
In a head-to-head comparison using the same biochemical assay format, 4,7-dibromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CHEMBL4578387) inhibited human PYCR1 (pyrroline-5-carboxylate reductase 1) with an IC50 of 2.10 × 10⁴ nM (21 μM), whereas the 4-bromo mono-substituted analog (CHEMBL4551995) exhibited an IC50 of 1.61 × 10⁵ nM (161 μM) [1][2]. This represents an approximately 7.7-fold difference in potency conferred solely by the addition of the second bromine atom at the 7-position.
| Evidence Dimension | PYCR1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.10 × 10⁴ nM (21 μM) |
| Comparator Or Baseline | 4-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid: IC50 = 1.61 × 10⁵ nM (161 μM) |
| Quantified Difference | ~7.7-fold greater potency for the 4,7-dibromo compound |
| Conditions | Inhibition of 6×His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3) cells, assessed as reduction in NADH oxidation (BindingDB assay, data curated by ChEMBL) |
Why This Matters
For research groups screening fragment-like carboxylic acids against PYCR1 — a cancer metabolism target — the 4,7-dibromo substitution pattern delivers significantly stronger target engagement than the 4-bromo analog under identical assay conditions, making it a more informative starting point for structure–activity relationship (SAR) studies.
- [1] BindingDB. BDBM50522097 (CHEMBL4578387): IC50 = 2.10E+4 nM against human PYCR1. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522097 View Source
- [2] BindingDB. BDBM50522091 (CHEMBL4551995): IC50 = 1.61E+5 nM against human PYCR1 — 4-bromo analog. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50522091 View Source
